molecular formula C11H9N5 B5786180 2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile

2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile

Cat. No.: B5786180
M. Wt: 211.22 g/mol
InChI Key: GUAUHKYMBHAYNE-UHFFFAOYSA-N
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Description

2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile is a heterocyclic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzimidazole with hydrazine derivatives, followed by cyclization with nitriles under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit enzymes involved in DNA replication, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile is unique due to its fused triazole-benzimidazole structure, which imparts distinct biological activities and chemical reactivity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in medicinal chemistry .

Properties

IUPAC Name

2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-8-13-11-15(7-6-12)9-4-2-3-5-10(9)16(11)14-8/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAUHKYMBHAYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=N1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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